molecular formula C7H11ClF3NO2 B12445078 4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride

4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B12445078
M. Wt: 233.61 g/mol
InChI Key: DKCBOWCAJXKSKV-UHFFFAOYSA-N
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Description

4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride is a compound that features a pyrrolidine ring substituted with a methyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the methyl and trifluoromethyl groups. One common method involves the cyclization of suitable precursors under controlled conditions. For instance, the condensation of sodium cyanoacetate with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate, followed by acylation with trifluoroacetyl chloride, and subsequent cyclization and hydrolysis steps .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of specific solvents, catalysts, and temperature controls to ensure efficient synthesis. The process would also need to be scalable to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups into the pyrrolidine ring.

Scientific Research Applications

4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives such as:

Uniqueness

4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride is unique due to the presence of both a methyl and a trifluoromethyl group on the pyrrolidine ring.

Properties

Molecular Formula

C7H11ClF3NO2

Molecular Weight

233.61 g/mol

IUPAC Name

4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H10F3NO2.ClH/c1-6(7(8,9)10)3-11-2-4(6)5(12)13;/h4,11H,2-3H2,1H3,(H,12,13);1H

InChI Key

DKCBOWCAJXKSKV-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC1C(=O)O)C(F)(F)F.Cl

Origin of Product

United States

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